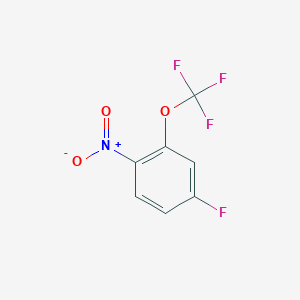

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene

概要

説明

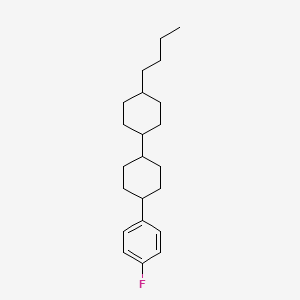

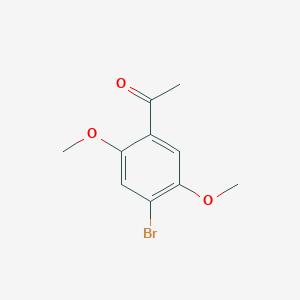

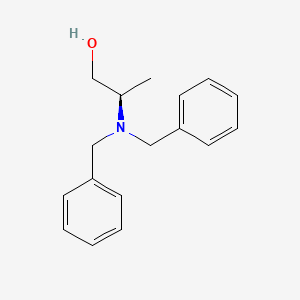

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F4NO3 . It has a molecular weight of 225.1 .

Molecular Structure Analysis

The InChI code for 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is 1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure.科学的研究の応用

Mesomorphic Properties of Phenyl Derivatives

A study by Dabrowski et al. (1995) synthesized and analyzed the phase transition temperatures and enthalpies of transition for a range of non-substituted and fluoro-substituted phenyl derivatives, including compounds related to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. Their research concluded that lateral substitution of the benzene ring significantly impacts the thermal stability and tendency to form smectic A phase, with fluoro-substituted derivatives showcasing distinct mesomorphic properties (Dabrowski et al., 1995).

Dissociative Electron Attachment Studies

Wnorowska et al. (2014) conducted dissociative electron attachment (DEA) studies on halocarbon-derivatives of nitro-benzene, including compounds similar to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. Their findings provide insight into the electron interactions with these molecules, highlighting the efficient capture of thermal electrons and the formation of dissociative attachment products (Wnorowska et al., 2014).

Nucleophilic Aromatic Substitution Reactions

Ajenjo et al. (2016) explored the synthesis and nucleophilic aromatic substitution reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, showcasing methodologies that could be applicable to the synthesis and functionalization of compounds like 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. This work underscores the versatility of fluoro-substituted benzene derivatives in organic synthesis (Ajenjo et al., 2016).

Analytical Chemistry Applications

Jastrzębska et al. (2016) developed a new reagent for the precolumn derivatization of biogenic amines, utilizing a compound structurally related to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. This research demonstrates the potential use of such fluoro-substituted benzene derivatives in improving chromatographic analyses of biogenic amines in complex matrices like wines (Jastrzębska et al., 2016).

Structural and Conformational Analysis

Shishkov et al. (2004) investigated the geometric structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene, providing valuable information on the molecular conformation and structural dynamics of such compounds. Their findings are crucial for understanding the physicochemical properties and reactivity of fluoro-substituted benzene derivatives (Shishkov et al., 2004).

Safety and Hazards

特性

IUPAC Name |

4-fluoro-1-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBATUITURYFZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)